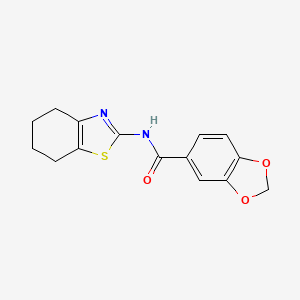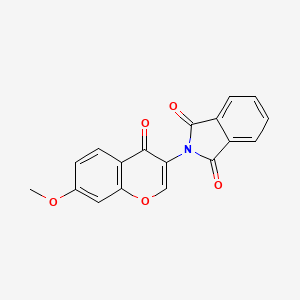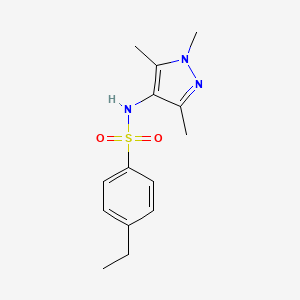
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide, also known as CPI-1189, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. CPI-1189 belongs to the class of indole sulfonamides and is a potent inhibitor of the enzyme phosphodiesterase (PDE) 4.
Wirkmechanismus
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide works by inhibiting the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide is its potent inhibitory effect on PDE4, which makes it a promising candidate for the development of new therapies for inflammatory diseases. However, the compound has also been shown to have some limitations, including its low solubility and poor bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as neurological disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide and to identify potential side effects and safety concerns.
Synthesemethoden
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide can be synthesized using various methods, including the reaction of 5-indolinesulfonamide with pyridine-3-carboxylic acid chloride in the presence of a base. The reaction yields N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide as a white crystalline solid, which can be further purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including inflammatory bowel disease, chronic obstructive pulmonary disease, and asthma. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of new therapies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(15-4-3-10-20-13-15)22-11-9-14-12-17(7-8-18(14)22)26(24,25)21-16-5-1-2-6-16/h3-4,7-8,10,12-13,16,21H,1-2,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYDAMGLHIGJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)